(4'-Methyl biphenyl-4-yl)(phenyl)methanone

描述

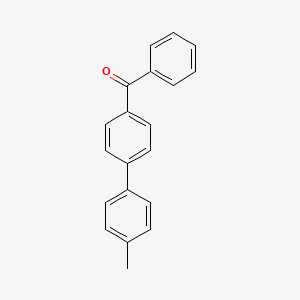

Structure

3D Structure

属性

IUPAC Name |

[4-(4-methylphenyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c1-15-7-9-16(10-8-15)17-11-13-19(14-12-17)20(21)18-5-3-2-4-6-18/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSXOYNJTQYKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458827 | |

| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63283-56-7 | |

| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, forming the bedrock of molecular structure determination in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H and ¹³C NMR spectra of (4'-Methylbiphenyl-4-yl)(phenyl)methanone are predicted to exhibit a series of distinct signals corresponding to the unique protons and carbons within the molecule. Based on established spectral data for its constituent fragments, 4-methylbiphenyl (B165694) and phenyl methanone (B1245722), a detailed assignment can be projected. nih.govspectrabase.comgoogle.comnist.gov

The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl group protons at approximately 2.41 ppm. The aromatic region, between 7.20 and 7.90 ppm, will contain a complex pattern of multiplets. The protons on the phenyl ring adjacent to the carbonyl group will likely appear as distinct multiplets, while the protons of the 4-methylbiphenyl moiety will present as a set of doublets and multiplets, reflecting their coupling relationships.

The ¹³C NMR spectrum will be characterized by a signal for the methyl carbon around 21.0 ppm. The carbonyl carbon is anticipated to have a chemical shift in the range of 195-197 ppm. The aromatic carbons will generate a series of signals between 125 and 145 ppm, with the quaternary carbons showing distinct chemical shifts due to their substitution patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for (4'-Methylbiphenyl-4-yl)(phenyl)methanone

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.41 | Singlet |

| Aromatic Protons | 7.20 - 7.90 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for (4'-Methylbiphenyl-4-yl)(phenyl)methanone

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~21.0 |

| Aromatic CH | 125.0 - 131.0 |

| Aromatic Quaternary | 135.0 - 145.0 |

| Carbonyl (C=O) | ~196.0 |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of (4'-Methylbiphenyl-4-yl)(phenyl)methanone is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group. nist.govnist.gov This stretching vibration typically appears in the region of 1650-1670 cm⁻¹.

Additional characteristic bands will include those for aromatic C-H stretching, which are generally observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The presence of the methyl group will be indicated by C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for (4'-Methylbiphenyl-4-yl)(phenyl)methanone

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry provides the exact mass of a molecule, allowing for the determination of its elemental composition. The calculated exact mass of (4'-Methylbiphenyl-4-yl)(phenyl)methanone (C₂₀H₁₆O) is 272.1201 Da. nih.gov

The fragmentation pattern in the mass spectrum offers further structural information. Common fragmentation pathways for benzophenone (B1666685) derivatives involve cleavage at the carbonyl group. For the title compound, the primary fragments are expected to be the benzoyl cation (C₇H₅O⁺, m/z = 105) and the 4'-methylbiphenyl cation (C₁₃H₁₁⁺, m/z = 167). Further fragmentation of the 4'-methylbiphenyl cation can also be anticipated.

Table 4: Predicted HRMS Data for (4'-Methylbiphenyl-4-yl)(phenyl)methanone

| Ion | Formula | Calculated m/z | Fragment |

| [M]⁺ | C₂₀H₁₆O | 272.1201 | Molecular Ion |

| [M-C₇H₅O]⁺ | C₁₃H₁₁ | 167.0861 | 4'-Methylbiphenyl cation |

| [M-C₁₃H₁₁]⁺ | C₇H₅O | 105.0340 | Benzoyl cation |

Single-Crystal X-ray Diffraction for Definitive 3D Structure Elucidation

Crystallographic Parameters and Unit Cell Analysis

The crystal structure of (Biphenyl-4-yl)(phenyl)methanone reveals a monoclinic crystal system. spectrabase.comresearchgate.net It is anticipated that (4'-Methylbiphenyl-4-yl)(phenyl)methanone would also crystallize in a similar system, with the unit cell parameters being influenced by the presence of the additional methyl group. The inclusion of the methyl group may lead to slight variations in the unit cell dimensions and volume to accommodate its size and potential intermolecular interactions.

Table 5: Crystallographic Data for the Related Compound (Biphenyl-4-yl)(phenyl)methanone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1445 (4) |

| b (Å) | 7.4298 (7) |

| c (Å) | 29.014 (2) |

| β (°) | 90.584 (6) |

| Volume (ų) | 1324.56 (18) |

| Z | 4 |

| Data obtained for (Biphenyl-4-yl)(phenyl)methanone spectrabase.comresearchgate.net |

Conformational Analysis: Dihedral Angles and Torsion Barriers

A key feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which is a result of the balance between steric hindrance and electronic conjugation. For (Biphenyl-4-yl)(phenyl)methanone, the dihedral angle between the two aromatic rings of the biphenyl unit is reported to be 8.0 (3)°. spectrabase.comresearchgate.net A similar small dihedral angle is expected for (4'-Methylbiphenyl-4-yl)(phenyl)methanone, indicating a nearly coplanar arrangement of the biphenyl moiety.

The dihedral angle between the phenyl ring of the benzoyl group and the adjacent phenyl ring of the biphenyl system is significantly larger, at 51.74 (18)° in the reference compound. spectrabase.comresearchgate.net This twist is due to steric hindrance between the ortho-protons of the two rings. A similar significant twist is anticipated for the title compound. The presence of the methyl group on the terminal phenyl ring is unlikely to dramatically alter this central dihedral angle.

Supramolecular Interactions and Crystal Packing Motifs

A comprehensive analysis of the supramolecular interactions and crystal packing motifs for (4'-Methylbiphenyl-4-yl)(phenyl)methanone requires detailed crystallographic data, which is typically obtained through single-crystal X-ray diffraction studies. These studies reveal the precise three-dimensional arrangement of molecules in the solid state, providing insights into the non-covalent interactions that govern the crystal structure. These interactions include hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces, which collectively determine the stability and physical properties of the crystalline material.

Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), specific experimental data on the crystal structure of (4'-Methylbiphenyl-4-yl)(phenyl)methanone could not be located. While crystallographic information exists for the parent compound, (Biphenyl-4-yl)(phenyl)methanone researchgate.netuni-frankfurt.de, and for other related derivatives, this information cannot be directly extrapolated to accurately describe the specific packing and intermolecular interactions of the title compound due to the influence of the methyl group on its molecular geometry and electronic properties.

The presence of the 4'-methyl group is expected to influence the crystal packing in several ways compared to its unsubstituted analogue. The additional bulk of the methyl group could lead to steric hindrance, potentially altering the dihedral angles between the phenyl rings and affecting how molecules approach each other. Furthermore, the methyl group can participate in weak C-H···π or C-H···O interactions, introducing new potential binding motifs that would be absent in the parent compound.

A detailed discussion, including data tables on bond distances, angles, and specific packing motifs for (4'-Methylbiphenyl-4-yl)(phenyl)methanone, is contingent upon the future publication of its crystal structure. Without this foundational experimental data, any description of its supramolecular chemistry would be speculative and would not meet the standard of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 4 Methyl Biphenyl 4 Yl Phenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and related reactivity descriptors.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

For (4'-Methylbiphenyl-4-yl)(phenyl)methanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecule's geometry in its ground state. These calculations yield important structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For the closely related analog, (Biphenyl-4-yl)(phenyl)methanone, X-ray crystallography has shown that the dihedral angle between the two rings of the biphenyl (B1667301) group is 8.0 (3)°, while the angle between the phenyl ring and the benzoyl group is 51.74 (18)°. researchgate.netnih.govnih.gov DFT optimization of (4'-Methylbiphenyl-4-yl)(phenyl)methanone would likely reveal similar, though not identical, torsional angles due to the electronic and steric influence of the 4'-methyl group.

Furthermore, Time-Dependent DFT (TD-DFT) is used to investigate the molecule's excited states. researchgate.net This approach allows for the prediction of electronic absorption spectra (UV-Vis), providing information about the energies of electronic transitions, such as the n → π* and π → π* transitions associated with the carbonyl and aromatic systems.

Table 1: Representative Data from DFT Calculations

| Parameter | Description | Typical Method | Predicted Information for (4'-Methylbiphenyl-4-yl)(phenyl)methanone |

|---|---|---|---|

| Optimized Geometry | Lowest energy 3D structure. | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, and dihedral angles defining molecular conformation. |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govaimspress.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | DFT | Identifies regions prone to electrophilic (positive potential) and nucleophilic (negative potential, e.g., carbonyl oxygen) attack. researchgate.net |

| Excited State Energies | Energies of the first few singlet and triplet excited states. | TD-DFT | Predicts UV-Vis absorption wavelengths and the nature of electronic transitions. |

Beyond DFT, other quantum methods offer varying levels of theory. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they provide a fundamental description of the electronic structure. nih.gov Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but often less accurate than DFT or ab initio approaches.

Molecular Orbital (MO) analysis is a key output of these methods. leah4sci.com For (4'-Methylbiphenyl-4-yl)(phenyl)methanone, the analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO : Represents the orbital from which an electron is most likely to be donated. In this molecule, the HOMO is expected to be distributed across the electron-rich biphenyl ring system.

LUMO : Represents the orbital to which an electron is most likely to be accepted. The LUMO is anticipated to be localized primarily on the benzoyl moiety, particularly the carbonyl group, which acts as an electron-withdrawing group.

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov A smaller gap typically implies that the molecule is more polarizable and more chemically reactive. Natural Bond Orbital (NBO) analysis can further dissect the electronic structure, revealing details about charge distribution (Mulliken charges), hybridization, and stabilizing intramolecular interactions like hyperconjugation. researchgate.net

Molecular Dynamics and Docking Simulations

While quantum mechanics describes the static electronic nature of a molecule, molecular mechanics methods are used to simulate its dynamic behavior over time and its interactions with other molecules.

(4'-Methylbiphenyl-4-yl)(phenyl)methanone is not a rigid structure. Rotation can occur around the single bonds connecting the phenyl, carbonyl, and biphenyl groups. Molecular Dynamics (MD) simulations can model this flexibility by solving Newton's equations of motion for the atoms in the system.

An MD simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in a solvent or in vacuum) and the energetic barriers to rotation. By mapping the potential energy surface as a function of key dihedral angles, an energetic profile can be constructed. This profile would identify the global minimum energy conformation as well as other local energy minima, providing a comprehensive picture of the molecule's conformational landscape. The experimentally determined dihedral angles for the analog (Biphenyl-4-yl)(phenyl)methanone (51.74° between the benzoyl and adjacent phenyl ring) serve as a valuable benchmark for these simulations. researchgate.netnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as an enzyme. nih.gov Monoacylglycerol Lipase (B570770) (MAGL) is a serine hydrolase that has been identified as a therapeutic target for several diseases. mdpi.com Docking simulations can be used to investigate how (4'-Methylbiphenyl-4-yl)(phenyl)methanone might inhibit this enzyme.

The process involves placing the flexible ligand into the active site of a rigid or flexible receptor structure, typically obtained from the Protein Data Bank (PDB), such as PDB ID: 3PE6 for human MAGL. nih.gov A scoring function then estimates the binding affinity for different poses.

In the MAGL active site, key interactions for inhibitors often involve:

Hydrogen Bonding : With residues like Ala51 and Met123 in the oxyanion hole. mdpi.com The carbonyl oxygen of the methanone (B1245722) group is a prime candidate for forming such hydrogen bonds.

Hydrophobic Interactions : With a hydrophobic pocket formed by residues such as Val191 and Tyr194. mdpi.com The phenyl and biphenyl rings of the ligand are well-suited to engage in these interactions.

Docking studies could predict the binding energy of (4'-Methylbiphenyl-4-yl)(phenyl)methanone and identify its specific binding pose, highlighting which parts of the molecule contribute most to the interaction. The 4'-methyl group, for instance, could provide an additional hydrophobic contact that enhances binding affinity compared to its non-methylated counterpart.

Table 2: Hypothetical Docking Results for (4'-Methylbiphenyl-4-yl)(phenyl)methanone with MAGL

| Parameter | Description | Predicted Outcome |

|---|---|---|

| Binding Energy | An estimate of the ligand's binding affinity to the enzyme (e.g., in kcal/mol). | A negative value indicating favorable binding. |

| Binding Pose | The predicted 3D orientation of the ligand within the active site. | The benzoyl group oriented towards the catalytic serine, with the carbonyl oxygen in the oxyanion hole. |

| Key Interactions | Specific amino acid residues interacting with the ligand. | H-bonds with Ala51/Met123; hydrophobic interactions with Val191/Tyr194. |

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a means to verify experimental results or to understand the origins of spectral features. For (4'-Methylbiphenyl-4-yl)(phenyl)methanone, key predictable spectra include NMR, IR, and Raman.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for the aromatic protons and carbons, the carbonyl carbon, and the methyl group can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman) : Following a DFT geometry optimization, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net This allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the characteristic C=O stretch of the ketone and the C-H and C=C vibrations of the aromatic rings. Comparing the computed vibrational frequencies (often scaled by a correction factor) with experimental spectra helps to validate the computational model.

These in silico predictions are invaluable tools in chemical analysis, aiding in structural elucidation and the interpretation of complex experimental data.

Reactivity Mechanisms and Advanced Chemical Transformations

Detailed Reaction Mechanisms of (4'-Methylbiphenyl-4-yl)(phenyl)methanone Synthesis and Derivatization

The synthesis of (4'-Methylbiphenyl-4-yl)(phenyl)methanone can be achieved through various modern synthetic methodologies. The following subsections dissect the detailed mechanisms of the key reactions involved in its formation and further chemical modification.

Catalytic Cycles in Cross-Coupling Reactions (e.g., Suzuki, Kumada)

Cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and they represent a primary strategy for the synthesis of the biphenyl (B1667301) core of (4'-Methylbiphenyl-4-yl)(phenyl)methanone.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling provides a versatile route to (4'-Methylbiphenyl-4-yl)(phenyl)methanone. A plausible synthetic approach involves the palladium-catalyzed reaction of 4-bromobenzoyl chloride with 4-methylphenylboronic acid. nih.govnih.gov The catalytic cycle, which typically utilizes a Pd(0) species as the active catalyst, proceeds through three key steps: libretexts.orgvaia.comyoutube.comwikipedia.org

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (4-bromobenzoyl chloride) to the Pd(0) complex, forming a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent (4-methylphenylboronic acid) undergoes transmetalation with the Pd(II) complex. The base activates the boronic acid, facilitating the transfer of the 4-methylphenyl group to the palladium center and displacing the halide. libretexts.orgwikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond of the biphenyl system and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Catalytic Cycle of Suzuki-Miyaura Coupling for the Synthesis of (4'-Methylbiphenyl-4-yl)(phenyl)methanone

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoyl chloride. | Aryl-Pd(II)-halide complex |

| 2. Transmetalation | The 4-methylphenyl group from the activated 4-methylphenylboronic acid is transferred to the palladium center. | Diaryl-Pd(II) complex |

| 3. Reductive Elimination | The two aryl groups are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst. | (4'-Methylbiphenyl-4-yl)(phenyl)methanone and Pd(0) |

Kumada Coupling:

Alternatively, the Kumada coupling offers another effective method for the synthesis of (4'-Methylbiphenyl-4-yl)(phenyl)methanone. This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net For the synthesis of the target molecule, this could involve the reaction of a Grignard reagent derived from 4-bromotoluene (B49008) (p-tolylmagnesium bromide) with a 4-halobenzophenone. organic-chemistry.orgresearchgate.netresearchgate.net

The catalytic cycle for the Kumada coupling is similar in principle to the Suzuki coupling and involves the following key steps: organic-chemistry.orgresearchgate.netresearchgate.net

Oxidative Addition: A low-valent nickel or palladium catalyst undergoes oxidative addition to the aryl halide.

Transmetalation: The Grignard reagent transfers its organic group to the metal center.

Reductive Elimination: The coupled product is eliminated, and the active catalyst is regenerated.

Electrophilic Aromatic Substitution Mechanism on Biphenyl Rings

The biphenyl system of (4'-Methylbiphenyl-4-yl)(phenyl)methanone can undergo electrophilic aromatic substitution (EAS) on either of its phenyl rings. The regioselectivity of this substitution is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the benzoyl group (-C(O)Ph). organic-chemistry.orgnih.govorganic-chemistry.orgrsc.orgyoutube.com

The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. libretexts.orgspu.edunih.gov Conversely, the benzoyl group is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.orgspu.edu

When considering electrophilic substitution on (4'-Methylbiphenyl-4-yl)(phenyl)methanone, the more activated ring will preferentially react. The phenyl ring bearing the electron-donating methyl group is more activated than the phenyl ring bearing the electron-withdrawing benzoyl group. Therefore, electrophilic attack is more likely to occur on the 4'-methylphenyl ring. The methyl group will direct incoming electrophiles to the positions ortho to it (positions 3' and 5').

The mechanism of electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway: rsc.orgyoutube.com

Formation of the Sigma Complex (Arenium Ion): The aromatic π system acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Nucleophilic Addition-Elimination Pathways at the Carbonyl Center

The carbonyl group of (4'-Methylbiphenyl-4-yl)(phenyl)methanone is a key site for chemical transformations, particularly nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond.

Nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition: Strong nucleophiles, such as hydride reagents (e.g., NaBH₄, LiAlH₄) or organometallic reagents (e.g., Grignard reagents, organolithium compounds), add to the carbonyl group to form alcohols after a workup step. wikipedia.orglibretexts.orgchemspider.com This reaction is generally irreversible. For instance, the reduction of (4'-Methylbiphenyl-4-yl)(phenyl)methanone with sodium borohydride (B1222165) would yield (4'-methylbiphenyl-4-yl)(phenyl)methanol. chemspider.comnih.gov

Nucleophilic Acyl Substitution (Addition-Elimination): If the attacking nucleophile is part of a system that can subsequently eliminate a leaving group, a nucleophilic acyl substitution can occur. However, in the case of a ketone like (4'-Methylbiphenyl-4-yl)(phenyl)methanone, where the leaving groups would be phenyl or 4-methylbiphenyl (B165694) anions (which are very poor leaving groups), this pathway is not favored under normal conditions. This mechanism is more relevant for carboxylic acid derivatives.

Stereoselective Transformations and Chiral Synthesis Approaches

The carbonyl group in (4'-Methylbiphenyl-4-yl)(phenyl)methanone is prochiral, meaning that its reduction can lead to the formation of a new stereocenter, resulting in a chiral alcohol, (4'-methylbiphenyl-4-yl)(phenyl)methanol. The synthesis of enantiomerically enriched or pure forms of this alcohol is of significant interest, particularly in the context of developing chiral materials and pharmaceuticals.

A primary strategy for achieving this is through the asymmetric reduction of the ketone. This can be accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a reducing agent.

One of the most effective methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. libretexts.orgnih.govorganic-chemistry.orgrsc.orgyoutube.com This catalyst coordinates to the carbonyl oxygen, creating a sterically defined environment that directs the hydride attack from a borane (B79455) source (e.g., BH₃·THF) to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. nih.govorganic-chemistry.orgrsc.org The enantioselectivity of these reductions can be very high, often exceeding 90% enantiomeric excess (ee).

Another approach to obtaining enantiomerically pure derivatives is through the resolution of a racemic mixture. For instance, a racemic mixture of (4'-methylbiphenyl-4-yl)(phenyl)methanol could potentially be resolved using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Representative Enantioselective Reduction of Aromatic Ketones using Chiral Oxazaborolidine Catalysts

| Aromatic Ketone Substrate | Chiral Catalyst System | Reducing Agent | Enantiomeric Excess (ee) (%) | Configuration of Major Enantiomer | Reference |

|---|---|---|---|---|---|

| Acetophenone | (S)-CBS catalyst | BH₃·THF | 97 | (R) | nih.gov |

| Propiophenone | (S)-CBS catalyst | BH₃·THF | 98 | (R) | nih.gov |

| 1-Naphthyl methyl ketone | (S)-CBS catalyst | BH₃·THF | 95 | (R) | nih.gov |

| 2-Chloroacetophenone | (S)-CBS catalyst | BH₃·THF | 91 | (S) | nih.gov |

Applications in Advanced Materials Science and Photochemistry

Development of Organic Light-Emitting Diode (OLED) Components and Luminescent Materials

Derivatives of biphenyl (B1667301) and benzophenone (B1666685) are classes of molecules actively explored for their potential in luminescent materials and as components in Organic Light-Emitting Diodes (OLEDs). researchgate.netgoogle.com While specific research on (4'-Methylbiphenyl-4-yl)(phenyl)methanone in OLEDs is not extensively documented in leading journals, the foundational characteristics of its constituent parts, 4-benzoylbiphenyl (B106861), are noted for their use in luminescence chemistry. researchgate.net

The rigid structure of the biphenyl unit provides high thermal stability and a good charge-carrier mobility, which are desirable properties for host materials in OLEDs. The benzophenone group, known for its phosphorescent properties at low temperatures, suggests that derivatives could function as components in light-emitting layers. researchgate.net Luminescent organic compounds featuring a benzoyl group are being developed for use in OLEDs, where they can function as the electroluminescent material. google.com The development of such materials is crucial for next-generation displays and lighting technologies. researchgate.net

Photophysical Studies: Absorption, Emission, and Triplet State Dynamics

The photophysical behavior of (4'-Methylbiphenyl-4-yl)(phenyl)methanone is governed by its benzophenone and biphenyl chromophores. The parent compound without the methyl group, 4-benzoylbiphenyl, has been a subject of photophysical studies that provide insight into the properties of this class of molecules. researchgate.net

The absorption spectrum of these compounds is a critical factor for their application, as it must overlap with the emission spectrum of the light source for efficient photoinitiation. For the related compound 4-benzoylbiphenyl, a primary absorption peak has been recorded at 248 nm. sellchems.com

A key feature of benzophenone derivatives is their efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Phosphorescence and optically detected magnetic resonance (ODMR) experiments on 4-benzoylbiphenyl have confirmed that it possesses a low-lying excited triplet state, specifically a ππ* triplet state. researchgate.net This long-lived triplet state is central to its function in photochemical applications, such as acting as a photosensitizer or photoinitiator. researchgate.net The dynamics of this triplet state, including its energy and lifetime, are crucial parameters that determine its reactivity and efficiency in energy transfer processes.

Table 1: Photophysical Properties of the Related Compound 4-Benzoylbiphenyl

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4-Benzoylbiphenyl | sellchems.com |

| Synonym | Photoinitiator PBZ | sellchems.com |

| Molecular Formula | C₁₉H₁₄O | sellchems.com |

| Molecular Weight | 258.31 g/mol | sellchems.com |

| Absorption Peak (λmax) | 248 nm | sellchems.com |

| Excited State | Lowest excited ππ* triplet state | researchgate.net |

Polymer Chemistry: Synthesis of Polyphenylenes and Related Thermoplastics

The rigid and aromatic structure of (4'-Methylbiphenyl-4-yl)(phenyl)methanone makes it a potential monomer for the synthesis of high-performance polymers. The biphenyl unit can be incorporated into polymer backbones to create polyphenylenes or other related thermoplastics. Such polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.

Contribution to Medicinal Chemistry and Biological Probe Development Structural and Mechanistic Insights

Design and Synthesis of Enzyme Inhibitors and Modulators

The biphenyl (B1667301) methanone (B1245722) core is a recognized structure in drug discovery. However, the specific inhibitory activity of (4'-Methylbiphenyl-4-yl)(phenyl)methanone itself against certain enzymes is not extensively documented in publicly available research. The following sections discuss the context of its potential as an inhibitor based on the activity of structurally related compounds against key enzyme targets.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a crucial role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). acs.org Inhibition of MAGL elevates 2-AG levels, a strategy pursued for treating neurological and inflammatory disorders. While numerous MAGL inhibitors have been developed, there is no specific literature detailing the inhibitory action of (4'-Methylbiphenyl-4-yl)(phenyl)methanone against this enzyme.

Known MAGL inhibitors often feature a "warhead" that covalently modifies the catalytic serine (Ser122) in the enzyme's active site. mdpi.com Prominent examples include compounds with carbamate (B1207046) functionalities, such as JZL184, which irreversibly inhibit MAGL through carbamoylation of the active site serine. mdpi.comchemicalbook.com The structure of (4'-Methylbiphenyl-4-yl)(phenyl)methanone lacks such a reactive group, suggesting that if it were to inhibit MAGL, it would likely be through a different, non-covalent mechanism.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes, and the membrane-bound isoform CA XIV is a target for various therapeutic areas. wikipedia.org The primary class of CA inhibitors consists of compounds bearing a sulfonamide (SO₂NH₂) moiety. This group coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide ion and blocking catalytic activity. rsc.org

While research has identified 1,1'-biphenyl-4-sulfonamides as a potent class of CA XIV inhibitors, (4'-Methylbiphenyl-4-yl)(phenyl)methanone lacks the essential sulfonamide group. wikipedia.org Its central ketone (methanone) linker does not possess the same zinc-binding properties. Therefore, it is not expected to function as a classical CA inhibitor. The comparison below highlights the critical structural difference between the target compound and a known biphenyl-based CA XIV inhibitor.

| Compound | Structure | Key Functional Group for CA Inhibition | Mechanism |

|---|---|---|---|

| (4'-Methylbiphenyl-4-yl)(phenyl)methanone |  | Methanone (Ketone) | Not a classical CA inhibitor; lacks a zinc-binding group. |

| 1,1'-Biphenyl-4-sulfonamide (example) |  | Sulfonamide (-SO₂NH₂) | The sulfonamide group coordinates to the catalytic Zn²⁺ ion in the active site. wikipedia.org |

Exploration as Chemical Probes for Biological Pathways

The benzophenone (B1666685) core within (4'-Methylbiphenyl-4-yl)(phenyl)methanone is a well-established photoactivatable group, or photophore, widely used in chemical biology. acs.orgnih.gov Upon excitation with UV light (typically around 350-360 nm), the benzophenone moiety can form a reactive triplet biradical. acs.orgmdpi.com This excited state can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a stable, covalent C-C bond between the probe and an interacting molecule, such as a protein. acs.org

This process, known as photoaffinity labeling, makes benzophenone-containing compounds powerful tools for:

Identifying molecular targets: A benzophenone-modified ligand can be used to covalently "tag" its specific binding protein within a complex biological mixture. nih.gov

Mapping binding sites: The covalent cross-linking helps to map the ligand-protein interface and understand molecular interactions. acs.org

Proteome profiling: These probes can be used to survey a wide range of proteins in complex biological systems. nih.gov

The key advantages of using a benzophenone photophore, a feature inherent to (4'-Methylbiphenyl-4-yl)(phenyl)methanone, include its chemical stability in the absence of light and its relative inertness towards water, which allows for efficient labeling in aqueous biological environments. nih.gov

Structure-Activity Relationship (SAR) Studies based on Structural Analogs

While specific SAR studies for (4'-Methylbiphenyl-4-yl)(phenyl)methanone as a MAGL or CA XIV inhibitor are not available, the principles of SAR can be discussed based on its structural components and data from related biphenyl derivatives targeting other enzymes. The biphenyl methanone scaffold offers several positions for chemical modification to explore potential biological activity.

Biphenyl System: The two phenyl rings of the biphenyl group can be substituted with various functional groups. Studies on other biphenyl-containing inhibitors, such as NMDA receptor modulators, have shown that the position and nature of substituents (e.g., hydroxyl, alkylsulfonamide) can dramatically alter biological activity. nih.gov For instance, moving a substituent from a meta to a para position can decrease or increase potency depending on the specific receptor interactions. nih.gov The methyl group on the 4'-position of the target compound is one such modification, and its effect would need to be compared against the unsubstituted parent compound or analogs with different alkyl groups.

Methanone Linker: The ketone group provides a rigid link between the aryl systems. While not a classical pharmacophore for the enzymes discussed, its hydrogen bond accepting capability could be a factor in binding to other potential targets.

An SAR investigation would systematically explore these modifications to build a matrix of compounds, which could then be screened to identify any potential "hits" for a given biological target.

Role as Synthetic Intermediates for Advanced Drug Discovery and Development

The (4'-Methylbiphenyl-4-yl)(phenyl)methanone scaffold and its parent compound, (biphenyl-4-yl)(phenyl)methanone (also known as 4-benzoylbiphenyl), are valuable building blocks in organic synthesis. nih.gov Benzophenone and its derivatives are recognized as important intermediates for the synthesis of dyes, pesticides, and pharmaceuticals. nih.gov

Specifically, 4-benzoylbiphenyl (B106861) is used as a starting material or intermediate in several applications:

Pharmaceutical Synthesis: It serves as an intermediate for antifungal agents like bifonazole. nih.gov

Photoinitiators: Due to its photochemical properties, it is used as a photoinitiator for UV curing of coatings, inks, and photosensitive resins. unisunchem.comunisunchem.com

Chemical Synthesis: The rigid diarylketone structure serves as a robust scaffold for constructing more complex molecules through reactions like Friedel–Crafts acylation. nih.govrsc.org

The presence of the biphenyl moiety makes it a precursor for compounds where a three-dimensional, propeller-like structure is desired, which is a common feature in many modern drugs. Benzene (B151609) itself is a primary intermediate for a vast number of chemicals, and linking two benzene rings to form biphenyl creates a key structural motif found in numerous pharmaceuticals and biologically active molecules. rsc.orgwikipedia.org

常见问题

Q. What synthetic methods are reported for (4'-Methyl biphenyl-4-yl)(phenyl)methanone, and how can reaction conditions be optimized for yield?

The compound is synthesized via Friedel-Crafts acylation, where biphenyl reacts with benzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. Key steps include slow addition of reactants to control exothermicity, followed by aqueous workup, extraction with dichloromethane, and recrystallization from ethanol to improve purity . Optimization involves monitoring AlCl₃ stoichiometry (typically 1:1 molar ratio), temperature control (25–40°C), and solvent selection (non-polar solvents enhance selectivity). Post-synthesis purification via column chromatography or repeated recrystallization can mitigate byproducts.

Q. What spectroscopic and crystallographic techniques confirm the structural identity of this compound?

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1660–1680 cm⁻¹ confirms the ketone group. Absence of OH/NH bands rules out impurities .

- X-ray Crystallography : The dihedral angle between the biphenyl rings (8.0°) and the angle between the ketone-linked aromatic rings (51.74°) are critical for structural validation. Hydrogen-bonding patterns and absence of short C–H···O contacts further refine the model .

- ¹H/¹³C NMR : Aromatic proton signals in the δ 7.2–8.1 ppm range and a deshielded carbonyl carbon (~δ 195 ppm) are diagnostic .

Q. What crystallographic parameters define the molecular packing and intermolecular interactions?

The crystal structure (monoclinic, space group P2₁/c) shows π-π stacking between biphenyl groups (3.6–3.8 Å interplanar distance) and weak C–H···π interactions. The absence of strong hydrogen bonds results in a layered packing motif along the b-axis, critical for understanding solid-state photophysical behavior .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the lowest excited triplet (T₁) state, which governs phosphorescence. Frontier molecular orbital analysis reveals charge transfer between the biphenyl and ketone moieties. Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, aligning with experimental λₘₐₓ values (~280 nm) . Solvent effects (PCM models) and spin-orbit coupling parameters refine predictions for applications in optoelectronics.

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

Merging Friedel pairs (e.g., 1201 pairs pre-refinement) reduces noise in weakly diffracting crystals. Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms (C–H = 0.95 Å, Uiso(H) = 1.2Ueq(C)) improve accuracy. Discrepancies in thermal motion are addressed using SHELXL’s restraints (e.g., DELU, SIMU) .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

The methyl group at the 4'-position sterically hinders electrophilic substitution at the ortho position, directing reactions (e.g., nitration, halogenation) to the para position of the phenyl ring. Electron-withdrawing ketone groups deactivate the biphenyl system, requiring Lewis acid catalysts (e.g., FeCl₃) for sulfonation or Friedel-Crafts alkylation .

Q. What analytical methods ensure purity and detect trace impurities in this compound?

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities down to 0.1% levels.

- Mass Spectrometry : High-resolution ESI-MS identifies byproducts (e.g., incomplete acylation intermediates).

- TGA/DSC : Thermal stability analysis (decomposition onset >250°C) ensures suitability for high-temperature applications .

Q. What role does this compound play in photoinduced electron-transfer studies?

As a triplet sensitizer, its long-lived T₁ state (µs–ms lifetime) facilitates energy transfer in photocatalytic systems. Time-resolved fluorescence quenching experiments measure rate constants (kET) for electron donors (e.g., amines, thiols). Transient absorption spectroscopy tracks charge-separated states, relevant to organic photovoltaic design .

Methodological Notes

- Structural Validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models.

- Advanced Refinement : Use Olex2 or SHELXL for disorder modeling in high-symmetry space groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。